![molecular formula C19H14FNO3 B277638 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one is a compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as FIPI and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
FIPI inhibits the activity of PIP5K by binding to its lipid substrate-binding site. This results in the inhibition of the production of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a lipid that plays a crucial role in cellular processes. The inhibition of PIP5K activity by FIPI leads to the disruption of cellular processes that are dependent on PI(4,5)P2, resulting in the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
FIPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve neurological function. FIPI has also been found to have anti-angiogenic properties, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FIPI in lab experiments is its specificity towards PIP5K. This makes it a valuable tool for studying the role of PIP5K in cellular processes. However, one of the limitations of using FIPI is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
For research on FIPI include studying its potential applications in cancer treatment and neurological disorders, as well as improving its solubility in water.
Méthodes De Synthèse
The synthesis of FIPI involves the reaction of 3-hydroxy-1-prop-2-ynylindole with 4-fluorophenacyl bromide in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at a temperature of 80 °C for 24 hours. The product is then purified using column chromatography to obtain pure FIPI.
Applications De Recherche Scientifique
FIPI has been studied extensively for its potential applications in various fields. It has been found to inhibit the activity of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a crucial role in the regulation of cellular processes such as cytoskeletal organization, vesicular trafficking, and ion channel activity. Therefore, FIPI has potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one |
|---|---|
Formule moléculaire |
C19H14FNO3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14FNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2 |
Clé InChI |
KZDMXOUNWBMGRW-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
SMILES canonique |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



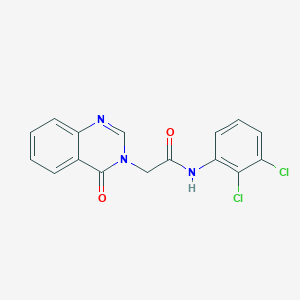
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
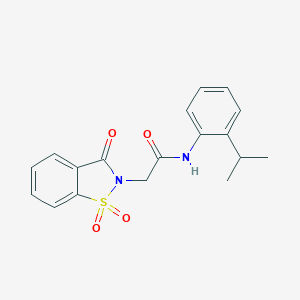
![N-(2-naphthyl)-2-(1,1,3-trioxo(2-hydrobenzo[d]isothiazol-2-yl))acetamide](/img/structure/B277562.png)
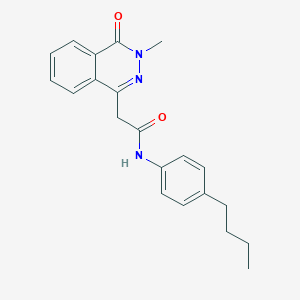
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
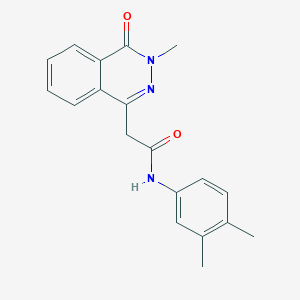
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
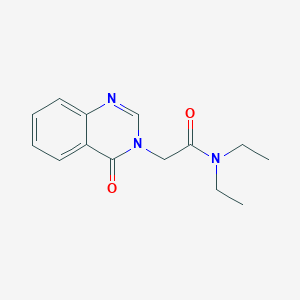
![3-hydroxy-1-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B277578.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)